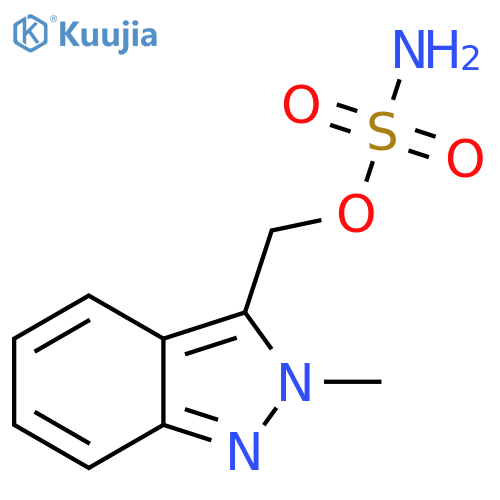Cas no 2228707-98-8 ((2-methyl-2H-indazol-3-yl)methyl sulfamate)

2228707-98-8 structure
商品名:(2-methyl-2H-indazol-3-yl)methyl sulfamate
(2-methyl-2H-indazol-3-yl)methyl sulfamate 化学的及び物理的性質
名前と識別子
-
- (2-methyl-2H-indazol-3-yl)methyl sulfamate
- 2228707-98-8
- EN300-1987742
-
- インチ: 1S/C9H11N3O3S/c1-12-9(6-15-16(10,13)14)7-4-2-3-5-8(7)11-12/h2-5H,6H2,1H3,(H2,10,13,14)
- InChIKey: ZKNJFQPRLJSGRL-UHFFFAOYSA-N
- ほほえんだ: S(N)(=O)(=O)OCC1=C2C=CC=CC2=NN1C
計算された属性
- せいみつぶんしりょう: 241.05211239g/mol
- どういたいしつりょう: 241.05211239g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 340
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.2
- トポロジー分子極性表面積: 95.6Ų
(2-methyl-2H-indazol-3-yl)methyl sulfamate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1987742-1.0g |
(2-methyl-2H-indazol-3-yl)methyl sulfamate |
2228707-98-8 | 1g |
$1485.0 | 2023-05-23 | ||
| Enamine | EN300-1987742-0.25g |
(2-methyl-2H-indazol-3-yl)methyl sulfamate |
2228707-98-8 | 0.25g |
$1366.0 | 2023-09-16 | ||
| Enamine | EN300-1987742-1g |
(2-methyl-2H-indazol-3-yl)methyl sulfamate |
2228707-98-8 | 1g |
$1485.0 | 2023-09-16 | ||
| Enamine | EN300-1987742-10g |
(2-methyl-2H-indazol-3-yl)methyl sulfamate |
2228707-98-8 | 10g |
$6390.0 | 2023-09-16 | ||
| Enamine | EN300-1987742-5g |
(2-methyl-2H-indazol-3-yl)methyl sulfamate |
2228707-98-8 | 5g |
$4309.0 | 2023-09-16 | ||
| Enamine | EN300-1987742-0.05g |
(2-methyl-2H-indazol-3-yl)methyl sulfamate |
2228707-98-8 | 0.05g |
$1247.0 | 2023-09-16 | ||
| Enamine | EN300-1987742-0.5g |
(2-methyl-2H-indazol-3-yl)methyl sulfamate |
2228707-98-8 | 0.5g |
$1426.0 | 2023-09-16 | ||
| Enamine | EN300-1987742-10.0g |
(2-methyl-2H-indazol-3-yl)methyl sulfamate |
2228707-98-8 | 10g |
$6390.0 | 2023-05-23 | ||
| Enamine | EN300-1987742-2.5g |
(2-methyl-2H-indazol-3-yl)methyl sulfamate |
2228707-98-8 | 2.5g |
$2912.0 | 2023-09-16 | ||
| Enamine | EN300-1987742-0.1g |
(2-methyl-2H-indazol-3-yl)methyl sulfamate |
2228707-98-8 | 0.1g |
$1307.0 | 2023-09-16 |
(2-methyl-2H-indazol-3-yl)methyl sulfamate 関連文献
-
Jyotsna Kaushal,K. K. Bhasin,S. K. Mehta,C. Raman Suri Chem. Commun., 2010,46, 5755-5757
-
Laia Francàs,Shababa Selim,Sacha Corby,Dongho Lee,Camilo A. Mesa,Ernest Pastor,Kyoung-Shin Choi,James R. Durrant Chem. Sci., 2021,12, 7442-7452
-
Sruthi Ann Alex,N. Chandrasekaran,Amitava Mukherjee Anal. Methods, 2016,8, 2131-2137
-
Oliver D. John Food Funct., 2020,11, 6946-6960
-
Jun Wang,Michael G. Gardiner,Evan J. Peacock,Brian W. Skelton,Allan H. White Dalton Trans., 2003, 161-162
2228707-98-8 ((2-methyl-2H-indazol-3-yl)methyl sulfamate) 関連製品
- 2227873-54-1((3R)-3-(4,4-dimethylcyclohexyl)-3-hydroxypropanoic acid)
- 1805475-03-9(6-Chloro-2-phenylpyridine-3-carbonyl chloride)
- 940203-36-1(2-({4-[(3-Methylbutanoyl)amino]anilino}carbonyl)-cyclohexanecarboxylic acid)
- 2680735-87-7(tert-butyl N-(5-nitro-1,3-benzoxazol-2-yl)carbamate)
- 2024616-78-0(Tert-butyl 4-(4-amino-5-nitropyridin-2-yl)piperazine-1-carboxylate)
- 2229174-43-8((3-bromo-2-hydroxyphenyl)methanesulfonamide)
- 869354-99-4(2-(Dimethylaminomethylidene)amino-6-methoxylamino-9-(β-D-2-deoxyribofuranosyl)purine)
- 2228378-30-9(5-{4-(difluoromethyl)sulfanylphenyl}-1,3-oxazolidin-2-one)
- 1518744-59-6(3-(3-chloro-5-fluorophenyl)-2-methylpropanoic acid)
- 369403-06-5(1-amino-4-hydroxycyclohexane-1-carboxylic acid)
推奨される供給者
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量
